molecular formula C13H11BrN2O3 B11663382 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11663382
M. Wt: 323.14 g/mol
InChI Key: IDWQVGCYKLTANO-OVCLIPMQSA-N
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Description

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an aldehyde or ketone with a primary amine.

Preparation Methods

The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Chemical Reactions Analysis

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with bacterial or cancer cell enzymes, inhibiting their activity and leading to cell death. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds such as:

  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and applications .

Properties

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.14 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11BrN2O3/c1-18-11-5-4-9(7-10(11)14)8-15-16-13(17)12-3-2-6-19-12/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

IDWQVGCYKLTANO-OVCLIPMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)Br

Origin of Product

United States

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